Alamecin Displays Distinct Haemolytic Kinetics and Activation Energy vs. Suzukacillin and Trichotoxin
In a direct comparison of haemolysis on human erythrocytes, Alamecin (F‑50) exhibited a lower activation energy for membrane disruption (62 kJ/mol) than the closely related peptaibols suzukacillin A (67 kJ/mol) and trichotoxin A‑40 (79 kJ/mol) [1]. The lower energy barrier suggests that Alamecin inserts into or reorganises within lipid bilayers more readily, which may translate to faster onset of membrane permeabilisation in experimental systems.
| Evidence Dimension | Activation energy of haemolysis |
|---|---|
| Target Compound Data | 62 kJ/mol (alamethicin F‑50) |
| Comparator Or Baseline | Suzukacillin A: 67 kJ/mol; Trichotoxin A‑40: 79 kJ/mol |
| Quantified Difference | 5–17 kJ/mol lower for Alamecin |
| Conditions | Human erythrocytes; temperature‑dependent lytic curves; black lipid membranes for pore formation. |
Why This Matters
For applications requiring rapid membrane permeabilisation (e.g., cell lysis assays, controlled release), Alamecin’s lower activation energy provides a kinetic advantage over suzukacillin and trichotoxin.
- [1] Irmscher G, Jung G. The hemolytic properties of the membrane modifying peptide antibiotics alamethicin, suzukacillin and trichotoxin. Eur J Biochem. 1977;80(1):165‑174. doi:10.1111/j.1432-1033.1977.tb11867.x View Source
